1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine dihydrochloride
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Overview
Description
1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N3. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The next step involves the alkylation of the pyrazole ring. This is done by reacting the pyrazole with an alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Amination: The final step involves the introduction of the methanamine group. This can be achieved by reacting the alkylated pyrazole with formaldehyde and ammonium chloride under reductive amination conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is usually purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major product depends on the nucleophile used; for example, using sodium azide would yield an azide derivative.
Scientific Research Applications
1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanol
- 1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid
- 1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethylamine
Uniqueness
1-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
2703781-19-3 |
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Molecular Formula |
C8H17Cl2N3 |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6(2)8-4-7(5-9)11(3)10-8;;/h4,6H,5,9H2,1-3H3;2*1H |
InChI Key |
AOLQXIKIZCQPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CN)C.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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